(R)-2-phenyl-2-pivalamidoacetic acid

Description

Properties

IUPAC Name |

(2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYKMRRCXEIRJ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193614 |

Source

|

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40610-41-1 |

Source

|

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040610411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-PHENYLACETIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88PE39NQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role of Steric Hindrance and Chirality in a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to (R)-2-phenyl-2-pivalamidoacetic Acid for Researchers and Drug Development Professionals

(R)-2-phenyl-2-pivalamidoacetic acid, also known by its IUPAC name (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry.[1] Its structure is derived from the non-proteinogenic amino acid (R)-phenylglycine, featuring a bulky and sterically hindering pivaloyl (tert-butylcarbonyl) group attached to the alpha-amino nitrogen. This specific combination of a defined stereocenter, an aromatic ring, and a sterically demanding acyl group imparts unique chemical properties that are leveraged in both pharmaceutical synthesis and quality control.

Primarily, this compound is recognized as a critical reference standard, specifically as "Ampicillin EP Impurity K," used in the quality assessment of ampicillin, a widely used β-lactam antibiotic.[2] Its presence and quantification are vital for ensuring the purity and safety of the final drug product. Beyond its role as an impurity standard, its structural motifs make it a valuable chiral building block, or synthon, for the development of more complex bioactive molecules. The pivaloyl group provides robust protection of the nitrogen atom, preventing undesired side reactions and influencing the molecule's lipophilicity and stability.[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis approach, analytical characterization, and applications for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of (R)-2-phenyl-2-pivalamidoacetic acid is crucial for its use in regulated environments. Its core identifiers and key physicochemical properties are summarized below.

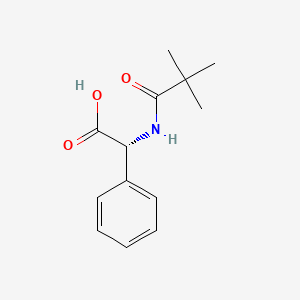

Chemical Structure

The molecular structure consists of a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a carboxylic acid group, and a pivalamido group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Caption: 2D structure of (R)-2-phenyl-2-pivalamidoacetic acid.

Data Presentation: Properties Table

| Property | Value | Source |

| IUPAC Name | (2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid | [2] |

| Synonyms | (R)-2-Pivalamido-2-phenylacetic acid, Ampicillin EP Impurity K | [2] |

| CAS Number | 40610-41-1 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Accurate Mass | 235.1208 g/mol | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage Temperature | 2-8°C, dry, sealed | N/A |

| pKa (Predicted) | 3.28 ± 0.10 | N/A |

| Boiling Point (Predicted) | 441.5 ± 38.0 °C | N/A |

| Density (Predicted) | 1.141 ± 0.06 g/cm³ | N/A |

Synthesis and Purification: A Validated Approach

The most direct and reliable synthesis of (R)-2-phenyl-2-pivalamidoacetic acid involves the N-acylation of the readily available chiral starting material, (R)-phenylglycine. This strategy ensures the retention of the critical (R)-stereochemistry. The key is to selectively form an amide bond between the amino group of (R)-phenylglycine and the carbonyl group of pivaloyl chloride without racemization.

Causality Behind Experimental Choices

-

Starting Material: Using enantiomerically pure (R)-phenylglycine is paramount. Alternative routes, such as synthesizing the racemic pivalamido acid and then performing a chiral resolution, are often less efficient.[3] Enzymatic resolution is a powerful technique for producing enantiopure amino acids like phenylglycine.[3][4]

-

Acylating Agent: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the amino group.[5] Its steric bulk also contributes to the stability of the final product.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and avoids unwanted side reactions.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive pivaloyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

-

Workup: The aqueous workup with a mild acid (e.g., dilute HCl) serves to remove the excess base and its salt (e.g., triethylammonium chloride). Subsequent extraction isolates the desired product in the organic phase. Final purification is typically achieved by crystallization, which effectively removes minor impurities and provides a high-purity solid product.

Experimental Workflow Diagram

Caption: Representative workflow for the synthesis of (R)-2-phenyl-2-pivalamidoacetic acid.

Step-by-Step Synthesis Protocol

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-phenylglycine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amino acid).

-

Basification: Add triethylamine (TEA, 2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl (aq) to quench the reaction and neutralize excess TEA. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford (R)-2-phenyl-2-pivalamidoacetic acid as a crystalline solid.

Analytical Characterization: A Self-Validating System

Confirmation of the structure, identity, and purity of the synthesized material is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms.

-

~9-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift can be variable and it is D₂O exchangeable.

-

~7.3-7.5 ppm (5H, multiplet): The five aromatic protons of the phenyl group.

-

~6.5-7.0 ppm (1H, doublet): The amide N-H proton. The coupling to the adjacent methine proton (CH ) will result in a doublet. This peak is also D₂O exchangeable.

-

~5.5 ppm (1H, doublet): The alpha-methine proton (-CH (Ph)NH-). It will be coupled to the amide proton, appearing as a doublet.

-

~1.2 ppm (9H, singlet): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~165-170 ppm: Carbonyl carbon of the amide.

-

~125-140 ppm: Aromatic carbons of the phenyl ring (typically 4 distinct signals due to symmetry).

-

~55-60 ppm: The alpha-methine carbon.

-

~38 ppm: The quaternary carbon of the tert-butyl group.

-

~27 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~3300 cm⁻¹ (sharp/medium): N-H stretch of the secondary amide.

-

~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.

-

~1640-1680 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).

-

~1520-1570 cm⁻¹ (strong): N-H bend of the amide (Amide II band).[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion [M+H]⁺: 236.1281 (for high-resolution mass spectrometry).

-

Key Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), loss of the pivaloyl group (-85 Da), and cleavage to form a stable phenyl-containing fragment.

Applications in Drug Development and Research

The unique structural features of (R)-2-phenyl-2-pivalamidoacetic acid define its utility in the pharmaceutical landscape.

-

Pharmaceutical Reference Standard: Its primary and most established application is as a certified impurity reference standard for ampicillin.[2] Regulatory bodies require stringent purity testing for all active pharmaceutical ingredients (APIs). As a known process-related impurity, having a well-characterized standard of (R)-2-phenyl-2-pivalamidoacetic acid allows analytical chemists to develop and validate methods (typically HPLC) to accurately detect and quantify its presence in batches of ampicillin, ensuring they meet pharmacopeial limits.

-

Chiral Building Block in Synthesis: The compound serves as a valuable chiral intermediate. The (R)-stereocenter is a key feature in many biologically active molecules. The pivaloyl group acts as a robust, sterically bulky protecting group for the amine, allowing chemists to perform reactions on the carboxylic acid moiety without affecting the nitrogen atom.[1] Its defined stereochemistry is crucial for enantioselective interactions with biological targets like enzymes and receptors.[1]

-

Research in Medicinal Chemistry: While less documented in peer-reviewed literature, derivatives of this compound have been explored for various therapeutic properties. Its structure has been used as a scaffold in the synthesis of compounds with potential anti-inflammatory activity.[1] Furthermore, its ability to act as a biochemical probe in enzyme mechanism studies has been investigated, highlighting its utility in fundamental research.[1]

Conclusion

(R)-2-phenyl-2-pivalamidoacetic acid is more than a simple impurity. It is a well-defined chemical entity whose importance lies in the precise interplay of its stereochemistry, aromaticity, and the steric influence of its pivalamido group. For drug development professionals, it is an indispensable tool for ensuring the quality and safety of antibiotics like ampicillin. For research scientists, it represents a robust chiral building block, offering a stable and stereochemically defined scaffold for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, characterization, and properties is therefore essential for its effective application in the rigorous and demanding field of pharmaceutical sciences.

References

-

Roesner, S. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

da Silva, J., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

-

Waldmann, H. Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Synlett. Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. InTech. Available at: [Link]

- Schutze, A., et al. Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.

-

Supporting Information for Wiley-VCH 2007. Available at: [Link]

-

Li, Y., et al. Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

-

Enzymic resolution of DL-phenylglycine. ResearchGate. Available at: [Link]

-

(R)-2-Phenyl-2-(pivalamido-d3)acetic Acid. PubChem. Available at: [Link]

-

dl-PHENYLGLYCINE. Organic Syntheses Procedure. Available at: [Link]

-

Wang, S., et al. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. Available at: [Link]

-

Supporting Information for Aerobic CN Bond Activation. Available at: [Link]

-

(R)-N,N-Dibenzyl-1-phenylpropan-1-amine. Organic Syntheses Procedure. Available at: [Link]

-

Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). ResearchGate. Available at: [Link]

- The preparation method of N-substituted-phenyl glycine. Google Patents.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available at: [Link]

-

N-Phenylglycine. PubChem. Available at: [Link]

-

O-Pivaloyl hydroxylamine triflic acid. Organic Syntheses Procedure. Available at: [Link]

-

Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PMC. Available at: [Link]

-

(2S)-2-phenyl-2-(phenylamino)acetic acid. PubChem. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

-

N-Phenylglycine. NIST WebBook. Available at: [Link]

-

N-Phenylglycine. NIST WebBook. Available at: [Link]

- Process for preparation of 2-phenyl acetic acid derivatives. Google Patents.

-

3-phenylsydnone. Organic Syntheses Procedure. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

-

Preparation of N-Phenylglycine. PrepChem.com. Available at: [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Available at: [Link]

-

Acetylglycine (HMDB0000532). Human Metabolome Database. Available at: [Link]

-

N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.

-

Glycine, N-acetyl-. NIST WebBook. Available at: [Link]

-

Dynamics of Phenylalanine in the Solid State by NMR. MIT DSpace. Available at: [Link]

-

Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Taylor & Francis Online. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-Phenyl-2-pivalamidoacetic Acid | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Glycine, N-acetyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-2-phenyl-2-pivalamidoacetic acid

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (R)-2-phenyl-2-pivalamidoacetic acid, a chiral building block of significant interest in pharmaceutical and organic chemistry. The presented methodology is grounded in established chemical principles and offers practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral α-Amino Acid Derivatives

(R)-2-phenyl-2-pivalamidoacetic acid, with the chemical formula C₁₃H₁₇NO₃, is a non-proteinogenic α-amino acid derivative.[1] Its structure incorporates a stereocenter at the α-carbon, making it a chiral molecule. The specific (R)-configuration is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules, where stereochemistry dictates biological activity. The pivaloyl group, a bulky tert-butylcarbonyl moiety, provides steric hindrance that can influence the molecule's reactivity and conformational preferences, a feature often exploited in asymmetric synthesis and medicinal chemistry. This guide will focus on a direct and stereospecific synthetic route, ensuring high enantiomeric purity of the final product.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of the target molecule suggests two primary approaches:

-

Asymmetric Synthesis: Direct construction of the chiral center with the desired stereochemistry.

-

Resolution: Synthesis of a racemic mixture followed by separation of the enantiomers.

While resolution methods such as chiral chromatography or enzymatic kinetic resolution are viable for phenylglycine derivatives, a more direct and often more efficient strategy is the acylation of an enantiomerically pure starting material.[2] Therefore, this guide will detail the synthesis of (R)-2-phenyl-2-pivalamidoacetic acid via the N-acylation of commercially available (R)-phenylglycine. This approach leverages the existing chirality of the starting material to directly yield the desired enantiomerically pure product.

The chosen pathway is the Schotten-Baumann reaction , a well-established method for the acylation of amines and alcohols with acyl chlorides in the presence of a base.[3][4][5][6][7] This reaction is known for its high yields and compatibility with a wide range of functional groups, making it an ideal choice for the synthesis of N-acyl amino acids.

Synthetic Workflow

The synthesis of (R)-2-phenyl-2-pivalamidoacetic acid from (R)-phenylglycine and pivaloyl chloride can be visualized as a straightforward, single-step process.

Caption: Synthetic workflow for (R)-2-phenyl-2-pivalamidoacetic acid.

Experimental Protocol: N-acylation of (R)-Phenylglycine

This section provides a detailed, step-by-step methodology for the synthesis of (R)-2-phenyl-2-pivalamidoacetic acid.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| (R)-Phenylglycine | C₈H₉NO₂ | 151.16 | ≥99% | Commercially Available |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | ≥98% | Commercially Available |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available |

4.2. Step-by-Step Procedure

-

Dissolution of (R)-Phenylglycine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-phenylglycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Stir the mixture at room temperature until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

-

Acylation Reaction: While vigorously stirring the cooled solution, slowly add pivaloyl chloride (1.1 eq.) dropwise via a dropping funnel over a period of 30 minutes. A white precipitate may form during the addition. The Schotten-Baumann reaction conditions typically involve a two-phase solvent system, with the base in the aqueous phase neutralizing the hydrochloric acid generated during the reaction.[6][7]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted pivaloyl chloride and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate of the product should form.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford pure (R)-2-phenyl-2-pivalamidoacetic acid.

-

4.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight. The accurate mass should be 235.1208.[8]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product.

-

Melting Point: To assess the purity of the crystalline solid.

Alternative Pathway: Resolution of Racemic N-Pivaloyl-phenylglycine

An alternative approach involves the synthesis of the racemic 2-phenyl-2-pivalamidoacetic acid followed by chiral resolution. This can be advantageous if the chiral starting material, (R)-phenylglycine, is significantly more expensive than the racemic form.

5.1. Synthesis of Racemic 2-phenyl-2-pivalamidoacetic acid

The synthesis of the racemic compound follows the same Schotten-Baumann procedure described in Section 4, but starting with DL-phenylglycine.

5.2. Chiral Resolution

Several methods can be employed for the resolution of the racemic N-pivaloyl-phenylglycine:

-

Diastereomeric Salt Formation: Reaction with a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization.

-

Enzymatic Resolution: Utilizing enzymes such as lipases or acylases that selectively hydrolyze one enantiomer of an ester derivative of the racemic acid.

-

Chiral Preparative HPLC: Direct separation of the enantiomers using a chiral stationary phase.

The choice of resolution method will depend on factors such as scale, cost, and available equipment.

Safety and Handling

-

Pivaloyl Chloride: Is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of (R)-2-phenyl-2-pivalamidoacetic acid via the N-acylation of (R)-phenylglycine using the Schotten-Baumann reaction is a robust and efficient method for obtaining this valuable chiral building block. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in high yield and enantiomeric purity. This guide provides a comprehensive framework for the successful synthesis and characterization of (R)-2-phenyl-2-pivalamidoacetic acid, enabling its application in further research and development endeavors.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Grokipedia. Schotten–Baumann reaction. Available at: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. Published August 1, 2020. Available at: [Link]

-

PubMed. Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Published 1990. Available at: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. (R)-2-Phenyl-2-pivalamidoacetic Acid | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Phenylglycine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and scalable methods to control stereochemistry is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a cornerstone strategy, offering a robust and predictable means of inducing chirality. Among the diverse array of auxiliaries developed, those derived from phenylglycine have emerged as a uniquely powerful and versatile class. This guide provides a comprehensive technical overview of phenylglycine derivatives—including phenylglycinol and phenylglycine amide—as state-of-the-art chiral auxiliaries. We will explore the fundamental principles governing their stereodirecting influence, delve into their application in key synthetic transformations such as alkylations, aldol reactions, and the Strecker synthesis, and provide detailed experimental protocols. The discussion is grounded in mechanistic insights, practical considerations for attachment and cleavage, and a critical evaluation of their advantages, establishing a definitive resource for researchers, chemists, and drug development professionals.

The Principle of Chiral Auxiliaries in Asymmetric Induction

Asymmetric synthesis is the selective creation of one stereoisomer of a chiral molecule.[1][2] Given that the biological activity of pharmaceuticals is often confined to a single enantiomer, mastering this selectivity is a central goal of modern organic chemistry. A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[2] This covalent linkage creates a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, allowing for the recovery and recycling of the auxiliary.[2]

While many auxiliaries exist, such as the renowned Evans oxazolidinones and Oppolzer's camphorsultam, phenylglycine derivatives offer a compelling combination of high stereochemical control, operational simplicity, and economic viability.[1]

Phenylglycine Derivatives: A Privileged Scaffold for Stereocontrol

Phenylglycine is an α-amino acid distinguished by a phenyl group attached directly to the α-carbon. Its derivatives, primarily (R)- and (S)-phenylglycinol and their corresponding amides, are highly effective chiral auxiliaries.[3][4] Their efficacy stems from several key structural and physical properties:

-

Conformational Rigidity: The bulky phenyl group locks the conformation of the auxiliary-substrate adduct. This rigidity is often enhanced by the formation of chelated metal enolates during a reaction, creating a highly ordered transition state.

-

Effective Facial Shielding: The phenyl group acts as a powerful steric shield, blocking one face of the reactive intermediate (e.g., an enolate). This forces an incoming electrophile to approach from the opposite, less-hindered face, thereby dictating the stereochemical outcome.[5]

-

Availability of Both Enantiomers: Both (R)- and (S)-phenylglycine are commercially available on an industrial scale, often as byproducts of antibiotic synthesis.[6] This allows for the selective synthesis of either enantiomer of the target molecule by simply choosing the appropriate auxiliary.

-

Crystallinity of Intermediates: Phenylglycine-derived intermediates are often highly crystalline. This property is not merely a convenience for purification; it can be exploited in a powerful technique known as crystallization-induced asymmetric transformation , which dramatically enhances the diastereomeric purity of the product.[6][7][8][9]

Mechanism of Stereochemical Control

The stereodirecting power of a phenylglycine auxiliary is best illustrated by considering the transition state of an enolate alkylation. After attaching the auxiliary to a carboxylic acid to form an amide, the α-proton is removed with a strong base (e.g., LDA) to generate a lithium enolate. The lithium cation chelates to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid, planar, five-membered ring. In this conformation, the phenyl group is forced into a pseudo-axial position, where it effectively shields the top face of the enolate. Consequently, the electrophile (E+) can only approach from the less hindered bottom face, leading to the formation of a single diastereomer.

Figure 1: Proposed transition state for alkylation. The phenyl group on the auxiliary shields the top face of the chelated enolate, directing the electrophile to the bottom face.

Core Applications in Asymmetric Synthesis

Phenylglycine auxiliaries have proven effective in a wide range of carbon-carbon bond-forming reactions.

Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates derived from phenylglycine amides is a foundational application.[10][11] The process enables the enantioselective synthesis of α-substituted carboxylic acids, which are valuable building blocks. The reaction proceeds with high diastereoselectivity for a variety of alkyl halides.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >98:2 | 95 |

| Iodomethane | >95:5 | 91 |

| Allyl bromide | >97:3 | 88 |

| Isopropyl iodide | 94:6 | 85 |

| Table 1: Representative data for the asymmetric alkylation of the lithium enolate of N-propionyl-(R)-phenylglycinol methyl ether. |

Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful tools for C-C bond formation.[12][13] Phenylglycine auxiliaries attached to ketones or esters can control the absolute stereochemistry of the newly formed α- and β-carbons. By carefully selecting the Lewis acid catalyst (e.g., TiCl₄, Sn(OTf)₂), one can influence the geometry of the enolate and, consequently, the syn or anti diastereoselectivity of the aldol adduct.[14][15][16]

Figure 2: General workflow for an asymmetric aldol reaction using a phenylglycine auxiliary.

Asymmetric Strecker Synthesis of α-Amino Acids

Perhaps the most impactful application of phenylglycine derivatives is in the asymmetric Strecker synthesis of non-proteinogenic α-amino acids.[6][7][8][17] In a remarkable one-pot process, an aldehyde reacts with a cyanide source and (R)-phenylglycine amide. The initially formed imine undergoes nucleophilic attack by cyanide, producing two diastereomeric α-amino nitriles.

The key to the high selectivity of this reaction is a crystallization-induced asymmetric transformation .[6][9] In a suitable solvent system (often aqueous), one of the diastereomers is significantly less soluble and selectively precipitates from the solution. The remaining dissolved diastereomer can epimerize back to the imine intermediate. According to Le Châtelier's principle, this equilibrium continually shifts to produce more of the insoluble diastereomer, ultimately converting nearly the entire mixture into a single, crystalline, diastereomerically pure product.[6]

| Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Pivaldehyde | H₂O/MeOH | 93 | >99:1 |

| Isobutyraldehyde | H₂O | 85 | >99:1 |

| 3,4-Dimethoxyphenylacetone | H₂O/MeOH | 76 | >99:1 |

| Table 2: High diastereoselectivity achieved in the Strecker synthesis via crystallization-induced asymmetric transformation using (R)-phenylglycine amide.[6] |

Practical Workflow: Synthesis, Application, and Cleavage

The practical utility of a chiral auxiliary hinges on the efficiency of its attachment to the substrate and its subsequent removal.

Synthesis and Attachment

(R)-Phenylglycinol is readily prepared by the reduction of (R)-phenylglycine using reagents like LiAlH₄ or borane complexes.[3] The auxiliary is typically attached to a carboxylic acid substrate via standard amide bond formation protocols, such as conversion of the acid to an acid chloride followed by reaction with the auxiliary, or by using coupling agents like DCC or EDC.

Cleavage and Recovery

After the stereocenter has been set, the auxiliary must be removed without racemizing the product. The choice of cleavage method is critical and depends on the desired final product functionality.

-

Acidic Hydrolysis: Strong acid (e.g., 6N HCl, reflux) cleaves the amide bond to yield the chiral carboxylic acid. While effective, these harsh conditions can sometimes cause epimerization at the newly formed stereocenter.

-

Reductive Cleavage: Reagents like LiBH₄ or LiAlH₄ reduce the amide to an amino alcohol, releasing the product as a primary alcohol.

-

Oxidative Cleavage: For auxiliaries like phenylglycinol, oxidative reagents such as lead tetraacetate (Pb(OAc)₄) or sodium periodate (NaIO₄) can be used.[18] This method is advantageous when the product is sensitive to hydrolytic or reductive conditions.

-

Hydrogenolysis: If the auxiliary is attached via a benzylic linkage (as in some derivatives), catalytic hydrogenolysis offers a mild cleavage method.

Figure 3: Common cleavage pathways for removing the phenylglycine auxiliary.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al., demonstrating the power of crystallization-induced asymmetric transformation.[6]

Objective: To synthesize (R,S)-N-(1-cyano-2,2-dimethylpropyl)-(R)-phenylglycine amide, a precursor to (S)-tert-leucine.

Materials:

-

(R)-Phenylglycine amide hydrochloride (1.0 eq)

-

Pivaldehyde (1.0 eq)

-

Sodium cyanide (1.05 eq)

-

Acetic acid (1.05 eq)

-

Methanol (MeOH)

-

Deionized water (H₂O)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-phenylglycine amide hydrochloride and deionized water (approx. 5 mL per gram of auxiliary).

-

Imine Formation: Add pivaldehyde to the stirred solution. The mixture may become cloudy. Stir at room temperature for 1 hour to facilitate imine formation.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide in a minimal amount of water. Carefully add acetic acid to this solution. (Caution: HCN is a highly toxic gas. This step must be performed in a well-ventilated fume hood).

-

Nucleophilic Addition & Crystallization: Slowly add the NaCN/AcOH solution to the reaction flask. A white precipitate should begin to form almost immediately.

-

Equilibration: Add methanol to the slurry to create a final solvent ratio of approximately 1:6 (v/v) H₂O/MeOH. Stir the mixture vigorously at room temperature for 48-72 hours. This extended stirring time is crucial for the in-solution epimerization and selective crystallization to proceed to completion.

-

Isolation: Filter the solid precipitate through a Büchner funnel and wash the filter cake with a cold H₂O/MeOH mixture.

-

Drying: Dry the white solid under vacuum to yield the diastereomerically pure α-amino nitrile. The diastereomeric ratio can be confirmed by ¹H NMR analysis of the crude product, which should show >99:1 d.r.

-

Hydrolysis to Amino Acid: The resulting amino nitrile can be hydrolyzed to (S)-tert-leucine by heating in 6N HCl.[6]

Conclusion and Outlook

Phenylglycine derivatives stand as a testament to the power of rational design in asymmetric synthesis. Their effectiveness is rooted in a rigid conformational scaffold that provides predictable and high-fidelity stereochemical control. The discovery of crystallization-induced asymmetric transformations in their application to the Strecker synthesis represents a paradigm of process efficiency, delivering exceptionally high diastereomeric purity in a single, scalable operation.[6][7] For researchers and drug development professionals, these auxiliaries are not merely academic curiosities; they are field-proven, industrially relevant tools for the practical construction of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the reliability, cost-effectiveness, and versatility of phenylglycine-based strategies ensure their enduring place in the synthetic chemist's toolkit.

References

-

Boesten, W. H. J., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Boesten, W., Seerden, J., de Lange, B., Dielemans, H., Elsenberg, H., Kaptein, B., Moody, H., Kellogg, R., & Broxterman, Q. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. [Link]

-

Agami, C., Cheramy, S., Dechoux, L., & Kadouri-Puchot, C. (1999). A New Chiral Auxiliary Derived from (2S)-Phenylglycinol: an Access to Enantiomerically Pure β-Amino Acids. Synlett, 1999(S1), 85-87. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Figshare. [Link]

-

Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Wikipedia contributors. (2025). Phenylglycinol. Wikipedia. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]

-

van Maanen, H. L., Jastrzebski, J. T. B. H., Verweij, J., Kieboom, A. P. G., Spek, A. L., & van Koten, G. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

-

Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

-

Cativiela, C., et al. (2005). Stereoselective Acylation of a Racemic Amine With C(alpha)-methyl Phenylglycine-Based Dipeptide 5(4H)-oxazolones. Chirality, 17(8), 481-487. [Link]

-

Inaba, T., & Fujita, M. (1995). Efficient and Practical Synthesis of l-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 68(3), 871-877. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Asymmetric synthesis of arylglycines. Chemical Reviews, 100(12), 4483-4532. [Link]

-

Ramachary, D. B., & Chowdari, N. S. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry, 3(6), 689-706. [Link]

-

Karaman, R., et al. (2016). Chiral auxilliary cleavage? ResearchGate. [Link]

-

Wang, Y., et al. (2024). Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. Organic & Biomolecular Chemistry, 22(35), 7208-7213. [Link]

-

Crimmins, M. T. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 58(3). [Link]

-

Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Zhang, L., et al. (2019). Phenylglycine amphiphile-metal ion chiral supramolecular nanozymes for enantioselective catalysis. Chemical Communications, 55(68), 10137-10140. [Link]

-

ResearchGate. (2017). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

-

Hultin, P. G. (2007). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]

-

Fu, G. C., & MacMillan, D. W. C. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. [Link]

-

Buchler GmbH. Enantioselective Alkylation. Buchler GmbH. [Link]

-

Mase, N., et al. (2006). Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. ResearchGate. [Link]

-

Douglass, J. (2007). Enantioselective Construction of Alkylated Stereogenic Centers. Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 14, 2596-2607. [Link]

-

Alza, E., et al. (2017). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 22(11), 1856. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. ResearchGate. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Phenylglycinol – Wikipedia [de.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. figshare.com [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Alkylation - Buchler GmbH [buchler-gmbh.com]

- 11. Enantioselective Construction of Alkylated Stereogenic Centers [organic-chemistry.org]

- 12. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

CAS number and IUPAC nomenclature for (R)-2-phenyl-2-pivalamidoacetic acid

An In-Depth Technical Guide to (R)-2-Phenyl-2-pivalamidoacetic Acid

This guide provides a comprehensive technical overview of (R)-2-phenyl-2-pivalamidoacetic acid, a significant chiral building block in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, key applications, and detailed experimental protocols, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity and Physicochemical Properties

(R)-2-phenyl-2-pivalamidoacetic acid is a chiral carboxylic acid derivative.[1] Its structure incorporates a phenyl group and a bulky pivalamido (tert-butylamido) group attached to the stereogenic alpha-carbon, which imparts unique properties relevant to stereoselective synthesis and interactions.

Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 40610-41-1 | [1][2][3][4] |

| IUPAC Name | (2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid | [5][6] |

| Synonyms | (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic Acid | [1][5][6] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| InChI Key | UYMYKMRRCXEIRJ-JQHDBZEONA-N | [3] |

| SMILES | CC(C)(C)C(=O)Nc1ccccc1 | [6] |

Physicochemical Data

The following table summarizes key predicted and experimental properties, which are critical for designing experimental conditions such as solvent selection and purification strategies.

| Property | Value | Source(s) |

| Boiling Point | 441.5 ± 38.0 °C (Predicted) | [3] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.28 ± 0.10 (Predicted) | [3] |

| Storage Temperature | -20°C or 2-8°C, dry, sealed | [3][4] |

Synthesis Pathway Overview

While various proprietary methods exist for the synthesis of N-acyl-alpha-amino acids, a documented method involves the acylation of the corresponding amino acid precursor. A notable, albeit potentially dated, procedure illustrates the transformation from (R)-phenylglycine.

The synthesis involves protecting the amino group of (R)-phenylglycine with a pivaloyl group. This is a crucial step; the bulky pivalamido group not only influences the molecule's stereochemistry in subsequent reactions but also enhances its stability by sterically hindering nucleophilic attack on the amino group, preventing unwanted side reactions like oxidation or dimerization.[1]

A specific, though less common, synthesis method involves the destructive distillation of a lead(II) acetate complex with phenylglycine.[1] This process, while effective, utilizes hazardous materials and may not be suitable for modern pharmaceutical manufacturing.

Caption: General workflow for the synthesis of the title compound.

Key Applications in Research and Development

The unique structural characteristics of (R)-2-phenyl-2-pivalamidoacetic acid make it a valuable tool in several areas of chemical and pharmaceutical science.

Chiral Resolving Agent

The most prominent application is its use as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[7] The process relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated.[8]

Mechanism of Action: As a chiral acid, (R)-2-phenyl-2-pivalamidoacetic acid can react with a racemic mixture of a chiral base (e.g., an amine) to form a pair of diastereomeric salts:

-

(R)-acid + (R)-base → (R,R)-diastereomeric salt

-

(R)-acid + (S)-base → (R,S)-diastereomeric salt

Because these diastereomers are not mirror images, they exhibit different solubilities in a given solvent.[8] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The chiral base is subsequently recovered from the purified salt, yielding an enantiomerically pure compound.

Pharmaceutical Synthesis and Drug Development

This compound serves as a key building block or precursor in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its rigid structure and defined stereochemistry are essential for creating molecules that can interact with biological targets in a highly specific, enantioselective manner.[1] For instance, it is structurally related to and considered an impurity of Ampicillin, a widely used β-lactam antibiotic, highlighting its relevance in pharmaceutical quality control.[3][6]

Potential Biological Activities

Preliminary research has suggested that the compound and its derivatives may possess intrinsic biological activities. Studies have indicated potential antimicrobial and antimalarial properties.[1] The proposed mechanism for its antimalarial activity involves the inhibition of Plasmodium falciparum aminopeptidases, which are vital for the parasite's survival.[1]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a self-validating framework for using (R)-2-phenyl-2-pivalamidoacetic acid to resolve a generic racemic amine. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To separate a racemic amine into its constituent enantiomers via diastereomeric salt crystallization.

Caption: Step-by-step workflow for chiral resolution using diastereomeric salt formation.

Methodology

-

Solvent Screening (The Foundational Step):

-

Action: Dissolve the racemic amine in a small amount of various trial solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures).

-

Causality: The success of the resolution is critically dependent on the solubility difference between the two diastereomeric salts. A solvent screen is not optional; it is the core of the method development. The ideal solvent will dissolve the more soluble diastereomer while allowing the less soluble one to crystallize in high purity and yield.

-

-

Diastereomeric Salt Formation:

-

Action: To the optimized solvent containing the racemic amine (1.0 equivalent), add 0.5 to 1.0 molar equivalents of (R)-2-phenyl-2-pivalamidoacetic acid.[8]

-

Causality: Using 0.5 equivalents is a common screening strategy.[9] In an ideal scenario, the resolving agent will exclusively precipitate one enantiomer of the amine, leaving the other in solution. This maximizes the theoretical yield and enantiomeric excess of the first crop of crystals. If this is unsuccessful, moving to 1.0 equivalent may be necessary.

-

-

Crystallization and Isolation:

-

Action: Stir the solution, gently heat to ensure complete dissolution, and then allow it to cool slowly to room temperature or below to induce crystallization. If no crystals form, seeding with a trace amount of previously formed material may be required.

-

Causality: Slow cooling promotes the formation of well-ordered, pure crystals, minimizing the inclusion of the more soluble diastereomer.

-

Action: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent. Retain the filtrate (mother liquor) for analysis.

-

-

Self-Validation and Analysis:

-

Action: Analyze the crystalline salt and the mother liquor. This typically involves liberating the amine from a small sample of the salt with a base (e.g., NaOH) and analyzing the free amine by chiral HPLC.

-

Causality: This step is the self-validating core of the protocol. Chiral HPLC will quantify the enantiomeric excess (e.e.) of the amine in the solid crystals and the mother liquor. A successful resolution will show high enrichment of one enantiomer in the crystals and a corresponding enrichment of the other enantiomer in the mother liquor.

-

-

Liberation of the Pure Enantiomer:

-

Action: Suspend the bulk of the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. Separate the organic layer, which now contains the free enantiopure amine.

-

Causality: The base deprotonates the carboxylic acid of the resolving agent, breaking the ionic bond of the salt. The resolving agent becomes a water-soluble carboxylate, while the free amine is extracted into the organic layer.

-

Conclusion

(R)-2-phenyl-2-pivalamidoacetic acid is a well-defined and highly useful chiral molecule. Its primary role as a resolving agent is mechanistically understood and widely applicable for the separation of racemic bases. Furthermore, its utility as a synthetic intermediate in drug discovery underscores its importance. The protocols and data presented in this guide offer a robust framework for scientists to effectively utilize this compound in their research and development endeavors.

References

-

(R)-2-Phenyl-2-pivalamidoacetic acid | 40610-41-1 | C13H17NO3 | Appchem. [Link]

-

(R)-2-Phenyl-2-pivalamidoacetic acid - MySkinRecipes. [Link]

-

Chiral resolution - Wikipedia. [Link]

-

(R)-2-Phenyl-2-(pivalamido-d3)acetic Acid - PubChem. [Link]

-

The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - National Center for Biotechnology Information. [Link]

-

Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

-

Chiral Resolution Screening | Solid State | Onyx Scientific. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. (R)-2-Phenyl-2-pivalamidoaceticacid , 97% , 40610-41-1 - CookeChem [cookechem.com]

- 4. (R)-2-Phenyl-2-pivalamidoacetic acid [myskinrecipes.com]

- 5. (R)-2-Phenyl-2-pivalamidoacetic Acid | LGC Standards [lgcstandards.com]

- 6. (R)-2-Phenyl-2-pivalamidoacetic Acid | LGC Standards [lgcstandards.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. onyxipca.com [onyxipca.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (R)-2-phenyl-2-pivalamidoacetic Acid as a Chiral Auxiliary

Abstract

This technical guide provides a comprehensive overview of (R)-2-phenyl-2-pivalamidoacetic acid as a robust chiral auxiliary for asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis of the auxiliary, its application in diastereoselective enolate alkylations and aldol reactions, and protocols for its subsequent cleavage. The methodologies presented are grounded in established chemical principles, emphasizing the causality behind experimental choices to ensure reproducible and highly stereoselective outcomes.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, achieving enantiomeric purity is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a powerful strategy to control stereochemical outcomes.[1] These molecules are stereogenic units temporarily incorporated into a prochiral substrate, directing a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[1]

(R)-2-phenyl-2-pivalamidoacetic acid, derived from the readily available amino acid (R)-phenylglycine, has emerged as a highly effective chiral auxiliary. Its structure is distinguished by three key features:

-

An (R)-configured stereocenter that serves as the primary source of chirality.

-

A bulky tert-butyl group within the pivalamido moiety, which provides significant steric hindrance to effectively shield one face of the reactive intermediate.

-

A carboxylic acid functional group that acts as a convenient handle for attachment to and detachment from the substrate.

This combination of features allows for the creation of a well-defined chiral environment around a reactive center, such as an enolate, leading to high levels of diastereoselectivity in carbon-carbon bond-forming reactions.

Synthesis and Attachment of the Chiral Auxiliary

The preparation of the chiral auxiliary is straightforward and begins with the acylation of (R)-phenylglycine.

Protocol 2.1: Synthesis of (R)-2-phenyl-2-pivalamidoacetic Acid

This protocol describes the pivaloylation of (R)-phenylglycine to yield the chiral auxiliary.

Materials:

-

(R)-phenylglycine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Suspend (R)-phenylglycine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.5 equiv) to the suspension. This acts as a base to scavenge the HCl generated during the reaction.[2]

-

Slowly add pivaloyl chloride (1.2 equiv) dropwise to the stirring mixture, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization to yield pure (R)-2-phenyl-2-pivalamidoacetic acid.

Attachment to a Prochiral Substrate

The auxiliary is typically attached to a prochiral carboxylic acid or alcohol via standard coupling methods to form an imide or ester, respectively. For generating chiral enolates, the substrate is often an acyl derivative. For instance, coupling the auxiliary to propanoic acid would prepare it for subsequent α-alkylation to generate a chiral carboxylic acid derivative.

Application I: Diastereoselective Enolate Alkylation

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates.[3][4][5] The process involves the formation of a rigid chiral enolate, which then reacts with an electrophile from the less sterically hindered face.

Workflow for Diastereoselective Alkylation

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Mechanism of Diastereoselection

The high diastereoselectivity arises from the conformational rigidity of the lithium enolate intermediate. Deprotonation with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates the kinetic (Z)-enolate.[6][7] The lithium cation chelates to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring structure. The bulky pivaloyl group and the phenyl group of the auxiliary effectively block the top face (Si-face) of the enolate, forcing the incoming electrophile to approach from the less hindered bottom face (Re-face).

Caption: Factors influencing stereoselectivity in the alkylation transition state.

Protocol 3.1: Asymmetric Alkylation of an N-Propionyl Adduct

Materials:

-

N-propionyl-(R)-2-phenyl-2-pivalamidoacetic acid adduct

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Benzyl bromide)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the N-propionyl adduct (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equiv) dropwise via syringe. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography.

Representative Data

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >95:5 | 85-95 |

| Iodomethane | >95:5 | 80-90 |

| Allyl iodide | >90:10 | 82-92 |

| Isopropyl iodide | >85:15 | 75-85 |

Application II: Diastereoselective Aldol Reactions

The auxiliary is also highly effective in controlling the stereochemistry of aldol reactions, which are fundamental for constructing β-hydroxy carbonyl compounds.[8][9] The stereochemical outcome is dictated by the geometry of the enolate and the facial bias imposed by the auxiliary in the Zimmerman-Traxler transition state.

Mechanism of Diastereoselection: Zimmerman-Traxler Model

For aldol reactions, boron enolates often provide higher levels of stereocontrol compared to lithium enolates. Formation of the (Z)-boron enolate followed by reaction with an aldehyde proceeds through a highly organized, chair-like six-membered transition state. The bulky groups of the auxiliary and the aldehyde preferentially occupy equatorial positions to minimize steric strain. This arrangement, combined with the inherent facial bias of the auxiliary, leads to the predictable formation of a specific syn- or anti-aldol adduct.

Caption: Simplified Zimmerman-Traxler model for the asymmetric aldol reaction.

Protocol 4.1: Asymmetric Aldol Reaction with a Boron Enolate

Materials:

-

N-acyl auxiliary adduct

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7), methanol, 30% hydrogen peroxide

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the N-acyl adduct (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes.

-

Cool the resulting deep yellow solution to -78 °C.

-

Add the aldehyde (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Add 30% hydrogen peroxide slowly at 0 °C to oxidize and break up the boron complex. Stir vigorously for 1 hour.

-

Extract the mixture with DCM. Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to liberate the chiral product. The choice of cleavage method is crucial and depends on the desired functionality in the final product.

Protocol 5.1: Mild Hydrolytic Cleavage to a Chiral Carboxylic Acid

This method uses lithium hydroperoxide (LiOOH) for mild saponification, which minimizes the risk of racemization at the newly formed stereocenter.

Materials:

-

Alkylated or aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the auxiliary adduct (1.0 equiv) in a mixture of THF and water (3:1) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% H₂O₂ (4.0 equiv) to an aqueous solution of LiOH (2.0 equiv) at 0 °C.

-

Add the freshly prepared LiOOH solution to the adduct solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove THF.

-

The aqueous solution can be washed with a nonpolar solvent (e.g., hexane) to remove the auxiliary. The chiral auxiliary can be recovered from the organic washings.

-

Acidify the aqueous layer with HCl to precipitate the chiral carboxylic acid product, which can then be extracted with an organic solvent.

Conclusion

(R)-2-phenyl-2-pivalamidoacetic acid is a highly versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation, robust performance in inducing high diastereoselectivity in alkylation and aldol reactions, and reliable cleavage protocols make it a valuable tool for synthetic chemists. The predictable stereochemical outcomes are governed by the well-defined, sterically demanding environment it creates, allowing for the reliable construction of complex chiral molecules.

References

-

BenchChem. (R)-2-phenyl-2-pivalamidoacetic acid | 40610-41-1.

-

Wikipedia. Chiral auxiliary.

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions.

-

Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.

-

BenchChem. Application Notes and Protocols: (R)-2-Phenylpropanal in Asymmetric Aldol Reactions.

-

ResearchGate. Aldol Reactions.

-

Sigma-Aldrich. Chiral Auxiliaries.

-

University of Oxford. III Enolate Chemistry.

-

Asymmetric-Synthesis.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 4. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 5. researchgate.net [researchgate.net]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Diastereoselective Alkylation with N-pivaloyl-(R)-phenylglycine

Introduction: The Strategic Synthesis of Non-Proteinogenic α-Amino Acids

The synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks are integral to the design of peptides and peptidomimetics with enhanced metabolic stability, constrained conformations, and novel biological activities. One of the most robust and reliable methods for achieving this is through the diastereoselective alkylation of a chiral glycine enolate equivalent. This application note provides a detailed protocol and the underlying scientific principles for the alkylation of the chiral auxiliary, N-pivaloyl-(R)-phenylglycine methyl ester, a powerful tool for the asymmetric synthesis of α-amino acids.

The strategy leverages the (R)-phenylglycine moiety as a transient chiral auxiliary to direct the incoming electrophile to one of the two diastereotopic faces of the enolate. The bulky pivaloyl (t-butylcarbonyl) group on the nitrogen atom plays a crucial role in locking the conformation of the enolate, thereby enhancing the facial bias and leading to high diastereoselectivity. This method is a practical application of the principles of "self-regeneration of stereocenters," where the original stereocenter of the phenylglycine directs the creation of a new stereocenter, which is then isolated after cleavage of the auxiliary.

Mechanism of Diastereoselection

The high degree of stereocontrol in this alkylation reaction is a direct consequence of the rigid, chelated structure of the lithium enolate intermediate. The process can be dissected into the following key steps:

-

Enolate Formation: A strong, sterically hindered, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the glycine moiety.[1][2] This is performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to favor the formation of the kinetic enolate and prevent side reactions.[1]

-

Chelation and Facial Shielding: The resulting lithium enolate is not a simple planar structure. Instead, the lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the pivaloyl group. This chelation, in conjunction with the steric bulk of the phenyl group from the chiral auxiliary and the t-butyl group of the pivaloyl amide, creates a rigid, conformationally constrained system. The phenyl group effectively shields one face of the enolate.

-

Diastereoselective Alkylation: The electrophile (an alkyl halide) is then introduced into the reaction mixture. Due to the steric hindrance on one face of the enolate, the electrophile preferentially approaches from the less hindered face, leading to the formation of one diastereomer in significant excess.[2][3]

-

Auxiliary Cleavage: After the alkylation and purification of the desired diastereomer, the chiral auxiliary is cleaved to yield the target non-proteinogenic α-amino acid. This can be achieved through various hydrolytic or hydrogenolytic methods, allowing for the recovery of the (R)-phenylglycine auxiliary if desired.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the diastereoselective alkylation process.

Caption: Mechanism of diastereoselective alkylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Materials and Reagents

-

N-pivaloyl-(R)-phenylglycine methyl ester (starting material)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Alkyl halide (electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure